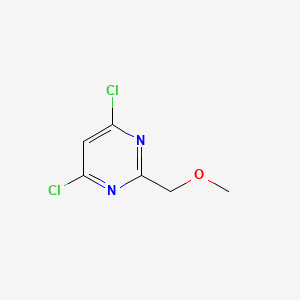

4,6-Dichloro-2-(methoxymethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGIGVNQAHMOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701194 | |

| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-92-0 | |

| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(methoxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-dichloro-2-(methoxymethyl)pyrimidine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the potential biological significance of 4,6-dichloro-2-(methoxymethyl)pyrimidine. Due to the limited availability of published experimental data for this specific compound, some information is extrapolated from closely related analogues.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1903-92-0 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O | [1] |

| Molecular Weight | 193.03 g/mol | [1] |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Density | Not available in search results | |

| Storage Temperature | 2-8°C (Inert atmosphere) | [1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established synthesis of analogous 4,6-dichloropyrimidines. The general strategy involves two key steps: the cyclization of a suitable precursor to form the dihydroxypyrimidine ring, followed by chlorination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 4,6-dihydroxy-2-(methoxymethyl)pyrimidine

This step is analogous to the synthesis of 4,6-dihydroxy-2-methylpyrimidine. The procedure would involve the condensation of methoxyacetamidine with a malonic ester derivative in the presence of a base.

-

Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amidine: Slowly add a solution of methoxyacetamidine hydrochloride in absolute ethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.

Step 2: Synthesis of this compound

The chlorination of the dihydroxy intermediate is a common method to produce dichloropyrimidines. Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent.

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4,6-dihydroxy-2-(methoxymethyl)pyrimidine in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Spectral Data

No experimental spectral data, including ¹H NMR, ¹³C NMR, or mass spectrometry, for this compound were found in the conducted searches. For structure confirmation, it would be necessary to acquire this data experimentally.

Reactivity and Potential Applications

The chemical reactivity of this compound is expected to be dictated by the two chlorine atoms on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile platform for the synthesis of a diverse range of substituted pyrimidines. This reactivity makes it a potentially valuable building block in medicinal chemistry and materials science.

Biological Significance

While no specific biological activities of this compound have been reported, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals. Pyrimidine derivatives are known to exhibit a wide range of activities, including but not limited to:

-

Anticancer agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis.

-

Antimicrobial agents: Substituted pyrimidines have shown efficacy against various bacteria and fungi.

-

Antiviral agents: The pyrimidine core is a key component of several antiviral drugs.

-

Kinase inhibitors: The pyrimidine ring can serve as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

Given the prevalence of the pyrimidine core in bioactive molecules, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its specific biological profile.

Safety Information

Based on available supplier information, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

A Technical Guide to 4,6-dichloro-2-(methoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-2-(methoxymethyl)pyrimidine, bearing the CAS number 1903-92-0, is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, makes this compound a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth overview of its physicochemical properties, a detailed experimental protocol for its synthesis, its chemical reactivity with a focus on nucleophilic aromatic substitution, and its applications in the development of novel therapeutic agents.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 1903-92-0 | |

| Molecular Formula | C₆H₆Cl₂N₂O | |

| Molecular Weight | 193.03 g/mol | |

| Melting Point | 71°C | [1] |

| Boiling Point | 240°C | [1] |

| Density | 1.389 g/cm³ | [1] |

| Flash Point | 99°C | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis of this compound

The synthesis of this compound is analogous to the well-established methods for preparing similar 2-substituted-4,6-dichloropyrimidines.[2] The most common and effective route involves a two-step process: the initial cyclization of a suitable precursor to form the dihydroxy pyrimidine ring, followed by a chlorination step.

Proposed Synthetic Pathway

The synthesis begins with the condensation of methoxyacetamidine with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base like sodium ethoxide to yield 4,6-dihydroxy-2-(methoxymethyl)pyrimidine. This intermediate is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford the final product.[2][3]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 4,6-dichloro-2-methylpyrimidine.[2][3][4]

Step 1: Synthesis of 4,6-dihydroxy-2-(methoxymethyl)pyrimidine

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add a solution of methoxyacetamidine hydrochloride in ethanol.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling to room temperature, the precipitated sodium salt of the dihydroxy pyrimidine is filtered.

-

The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.

-

To the flask, add the 4,6-dihydroxy-2-(methoxymethyl)pyrimidine obtained from the previous step.

-

Carefully add an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-diethylaniline, can be added as an HCl scavenger.[5]

-

Heat the reaction mixture to reflux (approximately 110°C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

-

The precipitated crude product is collected by filtration and washed thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrimidine nitrogens renders the C4 and C6 positions highly electrophilic.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound can undergo sequential and selective substitution reactions with a variety of nucleophiles, including amines, alkoxides, and thiols. This allows for the construction of complex molecular architectures. The regioselectivity of the substitution can often be controlled by reaction conditions such as temperature and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.[6][7]

Caption: Reactivity of this compound with various nucleophiles.

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. Dichloropyrimidines, such as the title compound, are crucial intermediates for creating libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are key targets in oncology. By functionalizing the C4 and C6 positions, potent and selective inhibitors of kinases like EGFR, ALK, and Aurora kinases can be developed.[8][9]

-

Antiviral and Anti-inflammatory Agents: Pyrimidine derivatives have shown a broad spectrum of biological activities, including antiviral and anti-inflammatory properties. The ability to introduce diverse functional groups onto the this compound scaffold allows for the fine-tuning of its pharmacological profile.

-

Agrochemicals: Similar pyrimidine structures are used in the development of herbicides and fungicides. For instance, some pyrimidinyloxybenzoic acid herbicides are synthesized from related intermediates.[10]

Safety and Handling

Table 2: General Safety and Handling Information

| Aspect | Precaution |

| Hazard Classification | Expected to be harmful if swallowed (Acute Toxicity, Oral), cause skin and eye irritation/damage, and may cause an allergic skin reaction.[11][12][14] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, eye protection (safety goggles), and face protection.[11][13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[13] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents and agrochemicals. Its straightforward functionalization via nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries. The established importance of the pyrimidine scaffold in drug discovery underscores the promise of this building block for future research and development endeavors. Researchers and drug development professionals can leverage the reactivity of this compound to design and synthesize next-generation molecules with tailored biological activities.

References

- 1. 1903-92-0 CAS MSDS (4,6-DICHLORO-2-METHOXYMETHYLPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic and Analytical Profile of 4,6-dichloro-2-(methoxymethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,6-dichloro-2-(methoxymethyl)pyrimidine (CAS RN: 1903-92-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside theoretical mass spectrometry (MS) and infrared (IR) spectroscopy characteristics. Detailed, generalized experimental protocols for obtaining such data are also included to facilitate the analytical characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Disclaimer: These are computationally predicted chemical shifts and may differ from experimental values.

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| -CH₂- | 4.8 - 5.2 | Singlet |

| -OCH₃ | 3.4 - 3.8 | Singlet |

| Pyrimidine H-5 | 7.2 - 7.6 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Disclaimer: These are computationally predicted chemical shifts and may differ from experimental values.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C2 | 168 - 172 |

| C4/C6 | 160 - 164 |

| C5 | 118 - 122 |

| -CH₂- | 75 - 79 |

| -OCH₃ | 58 - 62 |

Table 3: Theoretical Mass Spectrometry Data

| Analysis | Expected Result |

| Molecular Formula | C₆H₆Cl₂N₂O |

| Molecular Weight | 193.03 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion (M⁺) | m/z 192, 194, 196 (isotopic pattern for two chlorine atoms) |

| Key Fragmentation Pathways | Loss of -OCH₃ (M-31), Loss of -CH₂OCH₃ (M-45), Loss of Cl (M-35/37), fragmentation of the pyrimidine ring. |

Table 4: Theoretical Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (pyrimidine ring) | 3100 - 3000 | Stretching |

| C-H (alkane) | 3000 - 2850 | Stretching |

| C=N (pyrimidine ring) | 1575 - 1525 | Stretching |

| C=C (pyrimidine ring) | 1596 - 1570 | Stretching |

| C-O (ether) | 1150 - 1085 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Ensure the sample is pure and free of residual solvents by drying under high vacuum.

-

For a ¹H NMR spectrum, accurately weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, 50-100 mg is recommended.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1]

-

If the sample does not fully dissolve, gentle warming or vortexing may be applied.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.1.2 Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For a ¹H NMR spectrum :

-

Use a standard single-pulse sequence.

-

Set the spectral width to approximately 12-16 ppm.

-

Acquire 8-16 scans for a sample of this concentration.

-

Set the relaxation delay (D1) to 1-2 seconds.

-

-

For a ¹³C NMR spectrum with proton decoupling :

-

Use a standard single-pulse experiment with proton decoupling (e.g., zgpg).

-

Set the acquisition time to 1-2 seconds and the relaxation delay (D1) to 2-5 seconds. Longer delays may be necessary for quaternary carbons.

-

-

Process the acquired Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

2.2.1 Sample Preparation

-

Ensure the sample is pure, as impurities will complicate the mass spectrum.

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

2.2.2 Data Acquisition (Electron Ionization - EI)

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

For EI, the sample is volatilized in the ion source under high vacuum.[2][3]

-

A beam of electrons, typically with an energy of 70 eV, bombards the gaseous molecules.[2][3]

-

This causes ionization and extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that aids in structural elucidation.[2][4]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

2.3.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

ATR-FTIR is a common technique that requires minimal sample preparation.[5]

-

For a solid sample, place a small amount of the powder onto the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

2.3.2 Data Acquisition (ATR-FTIR)

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).

-

Place the prepared sample on the ATR crystal.

-

Acquire the sample spectrum. The IR beam passes through the ATR crystal and is reflected internally. An evanescent wave penetrates a short distance into the sample, where absorption occurs.[5]

-

The resulting interferogram is converted to an IR spectrum via a Fourier transform.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Reactivity of 4,6-dichloro-2-(methoxymethyl)pyrimidine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4,6-dichloro-2-(methoxymethyl)pyrimidine with various nucleophiles. The pyrimidine core is a privileged scaffold in medicinal chemistry, and understanding the reactivity of its halogenated derivatives is crucial for the synthesis of novel therapeutic agents. This document details the principles of nucleophilic aromatic substitution (SNAr) on the 4,6-dichloropyrimidine system, the influence of the 2-(methoxymethyl) substituent, and provides generalized experimental protocols for reactions with amine, alcohol, and thiol nucleophiles. Quantitative data from analogous compounds are presented to guide synthetic efforts.

Introduction: The 4,6-Dichloropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including natural products and synthetic drugs. Halogenated pyrimidines, in particular, are versatile building blocks in organic synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon atoms bearing halogen substituents.

In the case of 4,6-dichloropyrimidines, the chlorine atoms at the 4 and 6 positions are excellent leaving groups, making these positions highly reactive towards nucleophilic displacement. The symmetrical nature of the 4,6-disubstitution simplifies the initial monosubstitution reaction, as both positions are electronically and sterically equivalent.

The Role of the 2-(Methoxymethyl) Substituent

The substituent at the 2-position of the pyrimidine ring can influence the reactivity of the 4 and 6 positions through electronic and steric effects. The 2-(methoxymethyl) group is generally considered to be weakly electron-donating or electronically neutral in its overall effect on the aromatic ring. This is in contrast to strongly electron-withdrawing groups (like a methylsulfonyl group) which would significantly enhance the rate of nucleophilic attack, or strongly electron-donating groups which might slightly decrease reactivity. Therefore, the reactivity of this compound is expected to be broadly similar to other 4,6-dichloropyrimidines with small, electronically neutral substituents at the 2-position.

General Principles of Reactivity with Nucleophiles

The reaction of this compound with nucleophiles typically proceeds via a sequential SNAr mechanism. The first nucleophilic attack results in a mono-substituted product, which can then undergo a second substitution to yield a di-substituted product.

Key factors influencing the reaction outcome include:

-

Nucleophile Strength: Stronger nucleophiles will react more readily.

-

Stoichiometry: The molar ratio of the nucleophile to the pyrimidine substrate can be controlled to favor either mono- or di-substitution. Using one equivalent of the nucleophile will generally favor the mono-substituted product, while two or more equivalents will drive the reaction towards the di-substituted product.

-

Reaction Temperature: Higher temperatures typically favor di-substitution and can be necessary for less reactive nucleophiles.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used to facilitate SNAr reactions.

-

Base: For nucleophiles that are not themselves basic (e.g., alcohols, thiols, and amine hydrochlorides), a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate is often required to neutralize the HCl generated during the reaction.

Reactivity with Amine Nucleophiles

Amine nucleophiles react readily with 4,6-dichloropyrimidines to form the corresponding amino-pyrimidines. The reaction can be controlled to yield either the mono-amino or di-amino products.

Table 1: Representative Reactions of 4,6-Dichloropyrimidines with Amines (Analogous Systems)

| Entry | 2-Substituent | Amine Nucleophile | Product(s) | Yield (%) | Reference |

| 1 | -H | Aniline | 4-Anilino-6-chloropyrimidine | ~70-80 | [General Knowledge] |

| 2 | -SO2Me | Aniline (with NaHCO3) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95 | [1] |

| 3 | -Ph | Dibutylamine (with K2CO3) | 4-(Dibutylamino)-6-phenyl-2-chloropyrimidine & 2-(Dibutylamino)-6-phenyl-4-chloropyrimidine (70:30) | N/A | [2] |

| 4 | -Ph | N-Methylaniline (no catalyst) | 4-(N-Methylanilino)-6-phenyl-2-chloropyrimidine & 2-(N-Methylanilino)-6-phenyl-4-chloropyrimidine (97:3) | N/A | [2] |

Note: The data in this table is for analogous 4,6-dichloropyrimidine systems and is intended to be representative of the expected reactivity.

Reactivity with Alcohol and Phenol Nucleophiles

Alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, are effective nucleophiles for the substitution of the chloro groups. These reactions are typically carried out in the presence of a strong base to deprotonate the alcohol or phenol.

Table 2: Representative Reactions of 4,6-Dichloropyrimidines with O-Nucleophiles (Analogous Systems)

| Entry | 2-Substituent | O-Nucleophile | Base | Product | Yield (%) | Reference |

| 1 | -SMe | EtONa | - | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [3] |

| 2 | -H | Guaiacol | K2CO3 | 4-(2-Methoxyphenoxy)-6-chloropyrimidine | >90 | [4] |

Note: The data in this table is for analogous 4,6-dichloropyrimidine systems and is intended to be representative of the expected reactivity.

Reactivity with Thiol and Thiophenol Nucleophiles

Thiols and thiophenols are generally excellent nucleophiles and react readily with 4,6-dichloropyrimidines. The corresponding thiolates, generated by a base, are even more reactive.

Table 3: Representative Reactions of 4,6-Dichloropyrimidines with S-Nucleophiles (Analogous Systems)

| Entry | 2-Substituent | S-Nucleophile | Base | Product | Yield (%) | Reference |

| 1 | -H | Thiophenol | Et3N | 4-Chloro-6-(phenylthio)pyrimidine | High | [General Knowledge] |

| 2 | -H | 2-Methyl-2-propanethiol | NaH | 4,6-bis(tert-butylthio)pyrimidine | Good | [General Knowledge] |

Note: The data in this table is for analogous 4,6-dichloropyrimidine systems and is intended to be representative of the expected reactivity.

Experimental Protocols (Generalized)

The following are generalized experimental protocols that can serve as a starting point for the reaction of this compound with various nucleophiles. Optimization of specific reaction conditions (temperature, reaction time, solvent, and base) will be necessary for each specific substrate and nucleophile combination.

General Protocol for Mono-amination

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq.).

-

A non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.) is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated to a temperature between 50-80 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-chloro-2-(methoxymethyl)pyrimidine.

General Protocol for Di-amination

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or acetonitrile) is added the amine nucleophile (2.2-2.5 eq.).

-

A non-nucleophilic base such as triethylamine (3.0 eq.) or diisopropylethylamine (3.0 eq.) is added to the reaction mixture.

-

The reaction is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

-

Work-up and purification are performed as described in the mono-amination protocol to yield the desired 4,6-diamino-2-(methoxymethyl)pyrimidine.

General Protocol for Reaction with O- or S-Nucleophiles

-

To a solution of the alcohol, phenol, thiol, or thiophenol (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution) in a suitable anhydrous solvent (e.g., THF or DMF) is added a base such as sodium hydride (1.1 eq. or 2.2 eq.) at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the nucleophile.

-

A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the nucleophile solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature or heated, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is achieved by column chromatography or recrystallization.

Visualizations

Reaction Pathways

Caption: General reaction pathway for the sequential nucleophilic substitution of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the reaction of this compound with nucleophiles.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of a wide range of substituted pyrimidines. The chlorine atoms at the 4 and 6 positions are readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, via a nucleophilic aromatic substitution mechanism. The outcome of these reactions can be effectively controlled by tuning the reaction conditions, particularly the stoichiometry of the nucleophile and the reaction temperature, to selectively yield mono- or di-substituted products. This guide provides a foundational understanding and practical starting points for researchers and scientists working in drug discovery and development to effectively utilize this versatile chemical scaffold.

References

A Technical Guide to the Safe Handling of 4,6-dichloro-2-(methoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 4,6-dichloro-2-(methoxymethyl)pyrimidine and structurally related compounds. A comprehensive risk assessment should be conducted before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Introduction

This compound (CAS RN: 1903-92-0) is a substituted pyrimidine derivative. Compounds of this class are common intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of two chlorine atoms on the pyrimidine ring makes it a reactive electrophile, susceptible to nucleophilic aromatic substitution reactions. This reactivity, while useful synthetically, also necessitates careful handling to avoid hazardous exposures. This guide provides a summary of the available safety data and outlines best practices for the handling of this compound.

Hazard Identification and Classification

Based on the available data, this compound is classified as a hazardous substance. The primary hazards are related to ingestion, skin and eye contact, and inhalation.

GHS Hazard and Precautionary Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following tables summarize the hazard (H-statements) and precautionary (P-statements) for this compound.[1]

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Precautionary Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P334 | IF ON SKIN: Immerse in cool water/wrap in wet bandages. |

| P303+P361 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |

Experimental Protocols: Safe Handling Workflow

Due to the lack of specific published experimental protocols for this compound, a general workflow for handling potentially hazardous chemical reagents is provided below. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

Caption: A generalized workflow for the safe handling of hazardous chemicals.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Immerse the affected area in cool water or wrap in wet bandages. Remove contaminated clothing and rinse the skin with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures

Specific fire-fighting data for this compound is not available. However, for related dichloropyrimidine compounds, the following general guidance applies:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

-

Evacuate the Area: Restrict access to the spill area.

-

Ensure Adequate Ventilation.

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.

-

Containment and Clean-up:

-

For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: A logical flow diagram for responding to a chemical spill.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C in an inert atmosphere.[1]

-

Stability: This compound is expected to be stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.

Toxicological and Ecological Information

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough risk assessment and review of the supplier's SDS, is essential for its safe use in a research and development setting. Always prioritize the use of engineering controls, such as fume hoods, and personal protective equipment to minimize the risk of exposure.

References

solubility of 4,6-dichloro-2-(methoxymethyl)pyrimidine in organic solvents

An In-depth Technical Guide on the Solubility of 4,6-dichloro-2-(methoxymethyl)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antiviral drug Maribavir. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, improving yield and purity, and developing efficient downstream processing. This document provides a comprehensive overview of the available quantitative solubility data for this compound in selected organic solvents. It also details the experimental methodologies employed to obtain this data, ensuring reproducibility and providing a solid foundation for further research and process development.

Quantitative Solubility Data

The solubility of this compound has been systematically determined in a range of organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x₁) of the compound, providing a clear basis for solvent selection and process design.

Table 1: Mole Fraction Solubility (x₁) of this compound in Selected Solvents at Various Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetonitrile | Acetone | Ethyl Acetate |

| 278.15 | 0.0518 | 0.0431 | 0.0382 | 0.0315 | 0.0339 | 0.2015 | 0.4011 | 0.3215 |

| 283.15 | 0.0632 | 0.0528 | 0.0465 | 0.0388 | 0.0415 | 0.2283 | 0.4352 | 0.3582 |

| 288.15 | 0.0768 | 0.0645 | 0.0566 | 0.0475 | 0.0506 | 0.2581 | 0.4715 | 0.3981 |

| 293.15 | 0.0931 | 0.0786 | 0.0688 | 0.0581 | 0.0616 | 0.2913 | 0.5103 | 0.4415 |

| 298.15 | 0.1126 | 0.0955 | 0.0835 | 0.0708 | 0.0748 | 0.3284 | 0.5518 | 0.4886 |

| 303.15 | 0.1359 | 0.1158 | 0.1012 | 0.0861 | 0.0907 | 0.3698 | 0.5963 | 0.5398 |

| 308.15 | 0.1637 | 0.1401 | 0.1224 | 0.1045 | 0.1098 | 0.4158 | 0.6441 | 0.5953 |

| 313.15 | 0.1968 | 0.1692 | 0.1478 | 0.1265 | 0.1326 | 0.4671 | 0.6955 | 0.6555 |

| 318.15 | 0.2361 | 0.2038 | 0.1781 | 0.1528 | 0.1598 | 0.5241 | 0.7508 | 0.7206 |

| 323.15 | 0.2825 | 0.2450 | 0.2143 | 0.1843 | 0.1923 | 0.5873 | 0.8105 | 0.7911 |

Data sourced from a comprehensive study on the solubility and thermodynamic properties of this compound.

Experimental Protocols

The acquisition of reliable solubility data hinges on precise and well-documented experimental procedures. The following section outlines the key methodologies used in the determination of the solubility of this compound.

Materials

The primary material and solvents used in the experiments are listed below:

| Substance | CAS No. | Source | Initial Mole Fraction Purity | Analysis Method |

| This compound | 18585-56-3 | - | >0.99 | HPLC |

| Methanol | 67-56-1 | - | >0.995 | GC |

| Ethanol | 64-17-5 | - | >0.995 | GC |

| n-Propanol | 71-23-8 | - | >0.995 | GC |

| Isopropanol | 67-63-0 | - | >0.995 | GC |

| n-Butanol | 71-36-3 | - | >0.995 | GC |

| Acetonitrile | 75-05-8 | - | >0.995 | GC |

| Acetone | 67-64-1 | - | >0.995 | GC |

| Ethyl Acetate | 141-78-6 | - | >0.995 | GC |

Solubility Determination Methodology

The gravimetric method was employed to determine the solubility of this compound in the selected organic solvents.

Figure 1: Workflow for the gravimetric solubility determination method.

Detailed Steps:

-

Preparation: An excess amount of this compound was added to a known mass of the chosen solvent in a jacketed glass vessel.

-

Equilibration: The vessel was sealed and maintained at a constant temperature using a circulating water bath. The mixture was continuously stirred using a magnetic stirrer for a minimum of 24 hours to ensure solid-liquid equilibrium was achieved.

-

Sampling: After the equilibration period, stirring was stopped, and the solution was allowed to settle for 2 to 3 hours. A pre-weighed syringe, equipped with a 0.45 μm filter to prevent solid particles from being drawn, was used to withdraw a sample of the supernatant.

-

Analysis: The collected sample was weighed. The solvent was then removed by evaporation under vacuum, and the remaining solid solute was weighed.

-

Calculation: The mole fraction solubility was calculated from the masses of the solute and the solvent in the saturated solution. Each measurement was repeated at least three times, and the average value was reported.

Solid Phase Characterization

To ensure that no phase transition or solvate formation occurred during the equilibration process, the solid phase in equilibrium with the saturated solution was characterized.

Figure 2: Logical workflow for solid phase characterization.

Powder X-ray Diffraction (PXRD) was used to analyze the solid phase. The PXRD patterns of the solid residue after the solubility experiments were compared with those of the original, raw this compound. The consistency between the patterns confirmed that the solid phase remained in its original crystalline form throughout the experiments.

Conclusion

The provided data and experimental protocols offer a valuable resource for scientists and engineers working with this compound. The quantitative solubility data enables informed solvent selection for synthesis, crystallization, and purification processes. The detailed methodologies ensure that these results can be reliably reproduced and adapted for further studies. This foundational knowledge is critical for the efficient and scalable production of pharmaceuticals derived from this important intermediate.

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-dichloro-2-(methoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2-(methoxymethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, renders it susceptible to nucleophilic attack, allowing for the strategic introduction of various functional groups.

The protocols outlined herein are based on established methodologies for SNAr reactions on analogous dichloropyrimidine systems.[1][2][3] These reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The regioselectivity of the first substitution on the symmetrical 4,6-dichloropyrimidine core is straightforward as both chlorine atoms are chemically equivalent.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the monosubstitution of this compound with various nucleophiles, extrapolated from reactions on similar dichloropyrimidine substrates.

| Nucleophile Class | Example Nucleophile | Solvent(s) | Base(s) | Typical Temperature (°C) | Typical Reaction Time |

| Primary/Secondary Amines | Aniline, Morpholine | EtOH, PrOH, DMF, Dioxane | K₂CO₃, DIPEA, TEA | 25 - 180 (Conventional or Microwave) | 30 min - 24 h |

| Alkoxides | Sodium Ethoxide | Ethanol | N/A (Nucleophile is basic) | 20 - 70 | 2 - 12 h |

| Thiols | Thiophenol | DMF, THF | NaH, K₂CO₃ | 0 - 60 | 1 - 6 h |

Experimental Protocols

Protocol 1: SNAr with an Amine Nucleophile using Conventional Heating

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 193 mg).

-

Add anhydrous ethanol (5 mL) to dissolve the starting material.

-

Add the amine nucleophile (1.1 mmol).

-

Add DIPEA or TEA (1.5 mmol) to the reaction mixture.[3]

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-24 hours.[3]

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-6-chloro-2-(methoxymethyl)pyrimidine derivative.

Protocol 2: SNAr with an Amine Nucleophile using Microwave Irradiation

This protocol provides an accelerated method for the amination reaction using a microwave reactor.

Materials:

-

Same as Protocol 1, with the addition of a 10 mL microwave vial with a cap.

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 193 mg).

-

Add the amine nucleophile (1.2 mmol).[4]

-

Add a suitable base such as DIPEA (1.5 mmol) or anhydrous K₂CO₃ (1.5 mmol).[4]

-

Add 3 mL of a suitable high-boiling solvent such as DMF or 1,4-dioxane.[4]

-

Seal the vial with a cap and place it in the cavity of a microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120-150 °C for 15-60 minutes.[4][5]

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water (20 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the SNAr reaction.

Caption: General mechanism of the SNAr reaction.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4,6-Disubstituted-2-(Methoxymethyl)pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a key structural motif in numerous biologically active molecules, including antiviral, anticancer, antibacterial, and anti-inflammatory agents. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of their pharmacological properties. This document provides detailed protocols for the synthesis of 4,6-disubstituted-2-(methoxymethyl)pyrimidines, a class of compounds with potential applications in drug development.

The synthetic strategy outlined herein focuses on a versatile two-step approach. The first key step involves the synthesis of a central intermediate, 4,6-dichloro-2-(methoxymethyl)pyrimidine. This intermediate can then be subjected to various substitution reactions at the 4 and 6 positions to generate a library of target compounds.

Synthetic Workflow

The overall synthetic approach is depicted in the workflow diagram below. The synthesis commences with the preparation of the key intermediate, 4,6-dihydroxy-2-(methoxymethyl)pyrimidine, through a cyclocondensation reaction. This is followed by chlorination to yield this compound. Subsequent nucleophilic aromatic substitution or cross-coupling reactions at the C4 and C6 positions allow for the introduction of diverse substituents.

Application Notes and Protocols for the Synthesis of Aminopyrimidines from 4,6-dichloro-2-(methoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The versatile 4,6-dichloro-2-(methoxymethyl)pyrimidine serves as a key building block for the synthesis of a diverse range of aminopyrimidine derivatives. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of amino functionalities. This document provides detailed application notes and experimental protocols for the synthesis of aminopyrimidines from this compound via both catalyst-free SNAr and palladium-catalyzed Buchwald-Hartwig amination reactions.

Regioselectivity of Amination

The reaction of this compound with amines can lead to mono- or di-substituted products. The inherent reactivity of the C4 and C6 positions towards nucleophilic attack is generally similar, but can be influenced by factors such as the nature of the incoming amine, the reaction conditions (temperature, solvent, and base), and the presence of a catalyst. Generally, the first amination occurs preferentially at either the C4 or C6 position. Driving the reaction to completion with an excess of the amine or under more forcing conditions can lead to the disubstituted product. For the synthesis of mono-aminated products, careful control of stoichiometry and reaction conditions is crucial.

Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of this compound with a primary or secondary amine in the presence of a base is a straightforward method for the synthesis of the corresponding aminopyrimidines. This method is often suitable for achieving mono-amination with careful control of the reaction conditions.

Experimental Protocol: Mono-amination of this compound with a Primary Amine (General Procedure)

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the primary amine (1.0-1.2 eq) and the base (K₂CO₃, 2.0 eq or DIPEA, 2.0 eq).

-

Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired mono-aminopyrimidine.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve higher yields and selectivity, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[1] This cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional SNAr reactions.[2]

Experimental Protocol: Buchwald-Hartwig Mono-amination of this compound (General Procedure)

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, DavePhos, RuPhos)

-

Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (argon or nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.2 M.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired mono-aminopyrimidine.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of mono-aminopyrimidines from this compound. Please note that yields are representative and may vary depending on the specific amine and reaction scale.

Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 4-Anilino-6-chloro-2-(methoxymethyl)pyrimidine | 60-75 |

| 2 | Benzylamine | DIPEA | Dioxane | 110 | 8 | 4-(Benzylamino)-6-chloro-2-(methoxymethyl)pyrimidine | 65-80 |

| 3 | Morpholine | K₂CO₃ | DMF | 90 | 16 | 4-(Morpholin-4-yl)-6-chloro-2-(methoxymethyl)pyrimidine | 70-85 |

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 6 | 4-Chloro-6-(4-methoxyanilino)-2-(methoxymethyl)pyrimidine | 80-95 |

| 2 | Pyrrolidine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 90 | 10 | 4-Chloro-2-(methoxymethyl)-6-(pyrrolidin-1-yl)pyrimidine | 75-90 |

| 3 | tert-Butylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu | Toluene | 110 | 18 | 4-(tert-Butylamino)-6-chloro-2-(methoxymethyl)pyrimidine | 50-65 |

Mandatory Visualization

References

Application Notes and Protocols for the Suzuki Coupling of 4,6-dichloro-2-(methoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its derivatives exhibit a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The functionalization of the pyrimidine ring through cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates. Among these methods, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility and broad functional group tolerance, enabling the formation of carbon-carbon bonds between a halogenated pyrimidine and an organoboron reagent.

This document provides a detailed experimental procedure for the mono-arylation of 4,6-dichloro-2-(methoxymethyl)pyrimidine via a microwave-assisted Suzuki coupling reaction. The presence of two chlorine atoms at the C4 and C6 positions offers opportunities for selective functionalization, with the C4 position generally exhibiting higher reactivity in related dichloropyrimidine systems.[1] The resulting 4-aryl-6-chloro-2-(methoxymethyl)pyrimidine derivatives are valuable intermediates for further chemical elaboration in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This protocol is adapted from established methods for the microwave-assisted Suzuki coupling of dichloropyrimidines.[1]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Microwave reactor vials (10 mL) with stir bars

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: Microwave-Assisted Mono-Arylation

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.55 mmol, 1.1 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

-

Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor and irradiate the mixture at 100°C for 15-30 minutes with stirring.

-

Upon completion of the reaction (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-chloro-2-(methoxymethyl)pyrimidine.

Data Presentation

The following table summarizes representative yields for the mono-arylation of a similar substrate, 2,4-dichloropyrimidine, which can be used as a reference for expected outcomes with this compound.[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 71 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 85 |

| 3 | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 72 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 68 |

| 5 | Naphthalen-2-ylboronic acid | 4-(Naphthalen-2-yl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 87 |

Reaction conditions: Dichloropyrimidine (0.5 mmol), arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100°C, 20 min, microwave irradiation. Yields are for the analogous 2-chloro-4-arylpyrimidine products.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloro-2-(methoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in the design and synthesis of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of the pyrimidine ring allows for the development of potent and selective inhibitors for a wide range of kinase targets implicated in diseases such as cancer and inflammatory disorders. 4,6-Dichloro-2-(methoxymethyl)pyrimidine is a versatile building block for the synthesis of novel kinase inhibitors. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for the sequential or simultaneous introduction of various substituents through cross-coupling reactions, while the methoxymethyl group at the C2 position can influence the compound's solubility, metabolic stability, and interaction with the target kinase.

These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound as a starting material. The methodologies focus on widely used and robust palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Synthetic Strategy

The general approach for the synthesis of kinase inhibitors from this compound involves the sequential displacement of the two chlorine atoms. Due to the electronic similarity of the C4 and C6 positions, achieving high regioselectivity in the first substitution can be challenging and may require careful optimization of reaction conditions. The introduction of the first substituent can electronically differentiate the remaining chlorine atom, facilitating a more selective second substitution.

A typical synthetic workflow is outlined below:

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Regioselective Monosubstitution of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective mono-arylation or -vinylation of this compound at the C4 or C6 position using a Suzuki-Miyaura cross-coupling reaction. The regioselectivity may vary depending on the specific boronic acid and reaction conditions used.

Materials:

-

This compound

-

Aryl- or vinylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl- or vinylboronic acid (1.1 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted product.

Hypothetical Quantitative Data for Suzuki-Miyaura Monosubstitution:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 65 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 72 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (10:1) | 110 | 16 | 58 |

Protocol 2: Second Substitution via Suzuki-Miyaura Coupling

This protocol describes the synthesis of asymmetrically 4,6-disubstituted 2-(methoxymethyl)pyrimidines from the mono-substituted intermediate obtained in Protocol 1.

Procedure:

-

Follow the procedure outlined in Protocol 1, using the 4-chloro-6-substituted-2-(methoxymethyl)pyrimidine as the starting material and a different aryl- or vinylboronic acid.

-

More forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst) may be required for the second coupling reaction.

Protocol 3: Regioselective Mono-amination via Buchwald-Hartwig Cross-Coupling

This protocol outlines a general procedure for the regioselective mono-amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).

-

Add the anhydrous, degassed solvent and stir for 10-15 minutes.

-

Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

-

Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Hypothetical Quantitative Data for Buchwald-Hartwig Mono-amination:

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos (2/4) | NaOt-Bu | Toluene | 100 | 18 | 75 |

| 2 | Morpholine | Pd(OAc)₂ / RuPhos (2/4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 68 |

| 3 | Benzylamine | Pd₂(dba)₃ / SPhos (2/4) | K₂CO₃ | Toluene | 100 | 16 | 71 |

Targeted Kinase Signaling Pathways

Derivatives of 2,4- and 4,6-disubstituted pyrimidines have been shown to inhibit a variety of protein kinases, playing crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. Below is a simplified representation of a generic kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.

Troubleshooting & Optimization

common byproducts in 4,6-dichloro-2-(methoxymethyl)pyrimidine chlorination reaction

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chlorination of 4,6-dichloro-2-(methoxymethyl)pyrimidine to produce 2,4,6-trichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the chlorination of this compound?

A1: While the desired product is 2,4,6-trichloropyrimidine, several byproducts can form depending on the reaction conditions. The most common include:

-

Over-chlorinated Pyrimidines: Introduction of a chlorine atom at the 5-position of the pyrimidine ring, leading to the formation of 2,4,5,6-tetrachloropyrimidine.

-